

# Spectroscopic Analysis of Sulfamethoxazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (4-Amino-benzenesulfonylamino)-acetic acid

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for sulfamethoxazole, a sulfonamide antibiotic. It is important to note that the requested molecular formula, C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>S, differs from that of sulfamethoxazole, which is C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>S. Given the extensive availability of data for sulfamethoxazole, a compound of significant interest to researchers, scientists, and drug development professionals, this guide will focus on this molecule. The methodologies and data presented herein serve as a detailed reference for the spectroscopic characterization of this and similar sulfonamide compounds.

This document is intended for an audience with a technical background in analytical chemistry and drug development. It offers a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of a key biological pathway and an analytical workflow.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for sulfamethoxazole.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Sulfamethoxazole (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.95	s	1H	SO <sub>2</sub> NH-
7.49	d	2H	Ar-H (ortho to SO <sub>2</sub> )
6.60	d	2H	Ar-H (ortho to NH <sub>2</sub> )
6.11	s	1H	Isoxazole C4-H
5.95 (approx.)	br s	2H	-NH <sub>2</sub>
2.29	s	3H	Isoxazole -CH <sub>3</sub>

Data sourced from ChemicalBook.[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Sulfamethoxazole

Chemical Shift ( $\delta$ ) ppm	Assignment
168.5	Isoxazole C3
159.9	Isoxazole C5
152.6	Ar-C (C-NH <sub>2</sub> )
128.9	Ar-C (ortho to SO <sub>2</sub> )
125.1	Ar-C (C-SO <sub>2</sub> )
113.1	Ar-C (ortho to NH <sub>2</sub> )
95.8	Isoxazole C4
12.1	Isoxazole -CH <sub>3</sub>

Note: Specific spectral data for <sup>13</sup>C NMR of sulfamethoxazole can be found in various databases such as PubChem.[2]

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Sulfamethoxazole

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3470 - 3380	Strong, Sharp	N-H stretch (asymmetric and symmetric, -NH <sub>2</sub> )
3350 - 3250	Medium, Broad	N-H stretch (sulfonamide)
1620 - 1590	Strong	N-H bend (-NH <sub>2</sub> ) and C=C stretch (aromatic)
1500	Strong	C=C stretch (aromatic)
1330 - 1300	Strong	Asymmetric SO <sub>2</sub> stretch
1165 - 1140	Strong	Symmetric SO <sub>2</sub> stretch
930 - 830	Medium	C-H out-of-plane bend (aromatic)

Note: IR spectra for sulfamethoxazole are available from various sources, including ChemicalBook and ResearchGate.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Sulfamethoxazole (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
253	19.9	[M] <sup>+</sup> (Molecular Ion)
189	15.3	[M - SO <sub>2</sub> ] <sup>+</sup>
174	17.6	[M - C <sub>3</sub> H <sub>3</sub> NO] <sup>+</sup>
156	83.0	[M - C <sub>3</sub> H <sub>3</sub> NO - H <sub>2</sub> O] <sup>+</sup>
108	67.9	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -SO] <sup>+</sup>
92	100.0	[C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup> (Base Peak)
65	44.0	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from ChemicalBook.[1]

## Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of sulfamethoxazole.

Materials and Equipment:

- Sulfamethoxazole sample (5-25 mg)
- Deuterated dimethyl sulfoxide (DMSO- $d_6$ )
- NMR tube (5 mm) and cap
- Pasteur pipette with glass wool plug
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Weigh approximately 5-25 mg of sulfamethoxazole and transfer it to a clean, dry vial.
  - Add approximately 0.6-0.7 mL of DMSO- $d_6$  to the vial.
  - Vortex the sample until the solid is completely dissolved.
  - Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.
  - Cap the NMR tube and label it appropriately.

- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub>.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
  - For <sup>1</sup>H NMR:
    - Set the spectral width to approximately 12-15 ppm.
    - Use a 90° pulse angle.
    - Set the number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative measurements (typically 1-2 seconds for a standard spectrum).[\[6\]](#)
    - Acquire the free induction decay (FID).
  - For <sup>13</sup>C NMR:
    - Set the spectral width to approximately 200-220 ppm.
    - Use a proton-decoupled pulse sequence.
    - Set a sufficient number of scans for adequate signal-to-noise (this can range from hundreds to thousands depending on the sample concentration and instrument).
    - Acquire the FID.
- Data Processing:
  - Apply a Fourier transform to the FID for both <sup>1</sup>H and <sup>13</sup>C spectra.
  - Phase the resulting spectra.

- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta\text{H} = 2.50$  ppm,  $\delta\text{C} = 39.52$  ppm).
- Integrate the peaks in the  $^1\text{H}$  spectrum.
- Perform peak picking for both spectra.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid sulfamethoxazole.

Materials and Equipment:

- Sulfamethoxazole powder
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

- Background Spectrum Acquisition:
  - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub> and water vapor).<sup>[7]</sup>
- Sample Analysis:
  - Place a small amount of sulfamethoxazole powder onto the center of the ATR crystal using a clean spatula.

- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[\[8\]](#)
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing and Cleaning:
  - The software will automatically perform a background subtraction.
  - If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
  - Label the significant peaks.
  - After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

## Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of sulfamethoxazole and identify its molecular ion and fragmentation pattern.

Materials and Equipment:

- Sulfamethoxazole sample
- Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS, or a direct insertion probe)
- Volatile solvent (if using GC-MS, e.g., methanol or acetonitrile)
- Vial and syringe for sample introduction

Procedure:

- Sample Introduction:

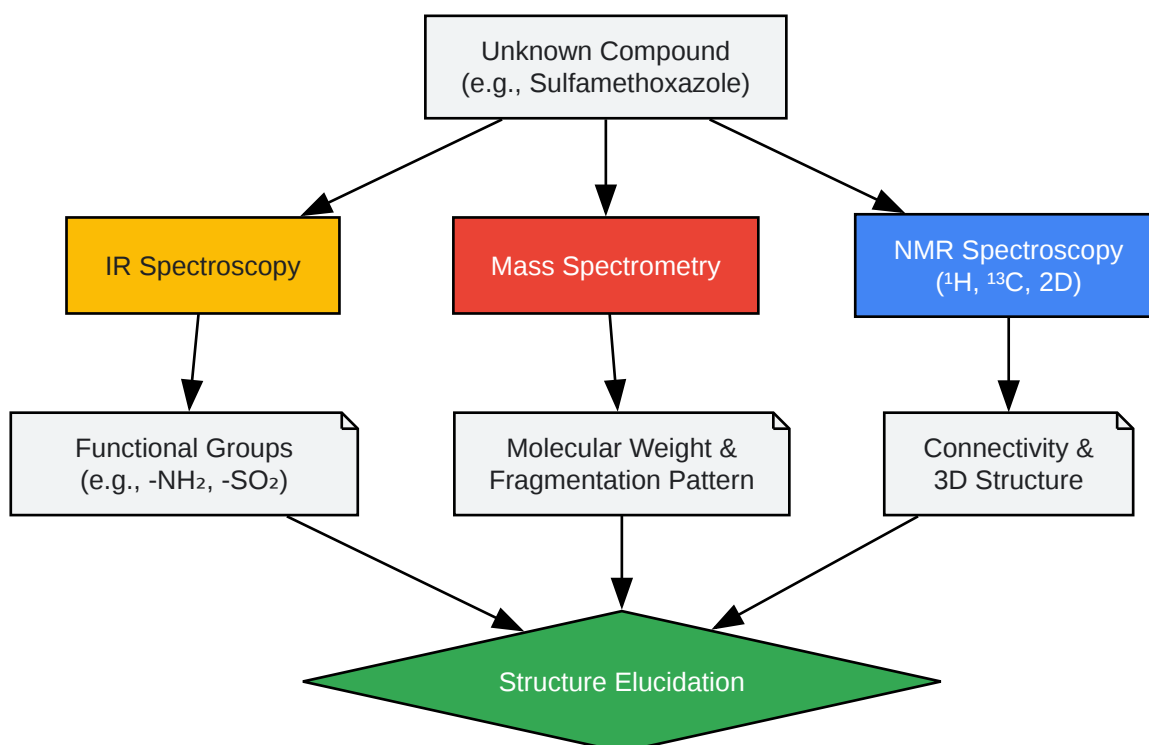
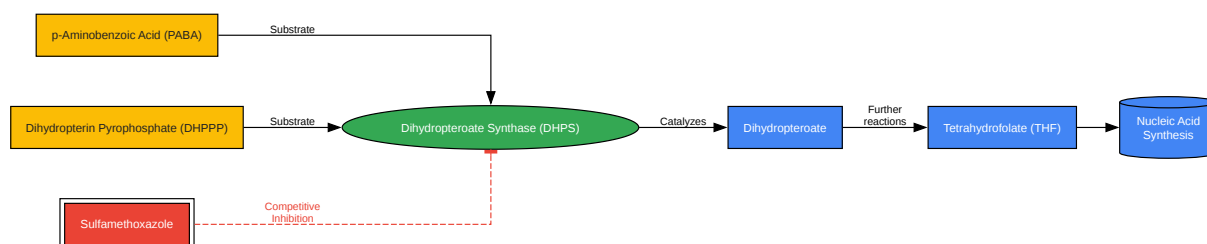
- Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source via a vacuum lock.
- GC-MS: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the solution into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer's ion source.
- Ionization and Fragmentation:
  - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[4\]](#)[\[9\]](#)
  - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).
  - The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.
- Mass Analysis and Detection:
  - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is designated as the base peak.

## Visualization of Pathways and Workflows



## Signaling Pathway: Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[10][11][12] This pathway is absent in humans, who obtain folic acid from their diet, making it an effective target for antibiotics.[13][14]



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